molecular formula C16H14O6 B1513992 1-Hydroxy-3,4,5-trimethoxyxanthone CAS No. 23251-63-0

1-Hydroxy-3,4,5-trimethoxyxanthone

Cat. No. B1513992
CAS RN: 23251-63-0
M. Wt: 302.28 g/mol
InChI Key: VXTZMXABRBBPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of HTX is approximately .

Scientific Research Applications

Vasorelaxant Effects

1-Hydroxy-2, 3, 5-trimethoxyxanthone (HM-1), derived from Halenia elliptica, exhibits significant vasorelaxant effects on rat coronary artery rings. This compound induces relaxation in a concentration-dependent manner, primarily through endothelium-dependent mechanisms involving nitric oxide synthesis. Additionally, HM-1 inhibits Ca(2+) influx through L-type voltage-operated Ca(2+) channels, contributing to its vasodilator action. This study highlights the potential therapeutic applications of HM-1 in cardiovascular health (Wang et al., 2007).

Analytical Determination in Herbal Medicine

1-Hydroxy-2, 3, 4, 5-trimethoxyxanthone has been analyzed in Halenia elliptica, a Tibetan herb, through high-performance liquid chromatography (HPLC). This study provides a foundation for the quality evaluation of Halenia elliptica, essential for ensuring the herb's therapeutic consistency and efficacy (Gu et al., 2010).

Biotransformation by Fungi

Microbial biotransformation of 1-Hydroxy-2,3,5-trimethoxyxanthone by fungi such as Trichothecium roseum and Paecilomyces marquandii has been observed. This process leads to the production of various derivatives, including new compounds. Such transformations highlight the potential for developing novel pharmacologically active substances from xanthone derivatives (Yuan et al., 2006).

Metabolic Study in Rat Liver Microsomes

A metabolic study of 1-hydroxy-2,3,5-trimethoxyxanthone (HM-1) in rat liver microsomes was conducted. This study used high-performance liquid chromatography coupled with mass spectrometry to identify metabolites of HM-1, providing insights into its biotransformation and potential interactions in biological systems (Feng et al., 2011).

Potential Anti-Proliferative and Apoptotic Effects

1-Hydroxy-3,7,8-trimethoxyxanthone has demonstrated anti-proliferative and apoptosis-inducing effects in human promyelocytic leukemia cell line HL-60. These findings suggest its potential use in cancer research, particularly in understanding the mechanisms of cell cycle arrest and apoptosis in leukemia cells (Ding et al., 2009).

properties

IUPAC Name

1-hydroxy-3,4,5-trimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-19-10-6-4-5-8-13(18)12-9(17)7-11(20-2)15(21-3)16(12)22-14(8)10/h4-7,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTZMXABRBBPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-3,4,5-trimethoxyxanthone
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-3,4,5-trimethoxyxanthone
Reactant of Route 3
Reactant of Route 3
1-Hydroxy-3,4,5-trimethoxyxanthone
Reactant of Route 4
Reactant of Route 4
1-Hydroxy-3,4,5-trimethoxyxanthone
Reactant of Route 5
Reactant of Route 5
1-Hydroxy-3,4,5-trimethoxyxanthone
Reactant of Route 6
Reactant of Route 6
1-Hydroxy-3,4,5-trimethoxyxanthone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.